molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 848591-86-6

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B1275075
CAS No.: 848591-86-6
M. Wt: 230.26 g/mol
InChI Key: COFHBZBIKPEYNP-UHFFFAOYSA-N
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Description

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is an organic compound with the molecular formula C13H14N2O2. It is known for its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-c]pyrrole core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

Safety and Hazards

The safety information for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” includes GHS07 pictograms. The signal word is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

The synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be achieved through several methods. One common synthetic route involves the condensation of a benzylamine derivative with a suitable diketone under acidic or basic conditions, followed by cyclization to form the desired product. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHBZBIKPEYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404319
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848591-86-6
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the maleimide (80.4 g, 0.83 mol) in 1.5 L of CH2Cl2 in a 3-neck, 3-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at 0° C. was added trifluoroacetic acid (TFA) (6.4 mL, 83 mmol). Benzyl(methoxymethyl)trimethylsilylmethylamine (261 g, 1.1 mol) in 500 mL CH2Cl2 was added dropwise via addition funnel over 3 hours with the reaction temperature being maintained below 5° C. After the addition was complete, the mixture was allowed to warm slowly to ambient temperature and then was stirred for 16 h. The mixture was concentrated and the residue was dissolved in 500 mL CH2Cl2 and was washed with 2×50 mL saturated NaHCO3. The layers were separated and the aqueous layer was extracted 2×25 mL CH2Cl2. The combined organics were washed with 25 mL brine, dried over saturated, aqueous Na2SO3, and concentrated under reduced pressure to give the title compound which was carried on to the next step without further purification. MS (DCl/NH3) m/z 231 (M+H)+.
Quantity
80.4 g
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reactant
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3-L
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1.5 L
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6.4 mL
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261 g
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500 mL
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Synthesis routes and methods II

Procedure details

To a suspension of TFA (1.02 g) and 1H-Pyrrole-2,5-dione (10.22 g) in CH2Cl2 (250 mL) at −5° C. was added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (29.99 g) in CH2Cl2 (20 mL) dropwise over 1 h. The reaction mixture was stirred at room temperature for another 5 h and evaporated in vacuo. The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h, and the mixture was filtered to afford the title compound as a white solid (10.18 g, 42.00%).
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1.02 g
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10.22 g
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250 mL
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29.99 g
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20 mL
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solvent
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Yield
42%

Synthesis routes and methods III

Procedure details

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